2-Amino-4-methoxybenzenethiol, also known as 2-amino-4-(methoxy)thiophenol, is an aromatic compound characterized by the presence of an amino group and a methoxy group attached to a benzene ring that also contains a thiol group. Its molecular formula is with a molecular weight of approximately 155.22 g/mol. The compound is typically represented by the structural formula:
This compound exhibits properties typical of thiophenols, including reactivity due to the sulfur atom and potential for various chemical transformations.
There is no current research available on the specific mechanism of action of 2-Amino-4-methoxybenzenethiol in biological systems.
The biological activity of 2-amino-4-methoxybenzenethiol is primarily linked to its ability to interact with various biological targets due to its sulfur-containing phenolic structure. Aromatic thiophenols are known to play roles in:
The pharmacokinetics of this compound, including its solubility and boiling point, influence its bioavailability and therapeutic applications.
Several synthesis methods for 2-amino-4-methoxybenzenethiol have been documented:
2-Amino-4-methoxybenzenethiol has various applications across different fields:
Several compounds share structural similarities with 2-amino-4-methoxybenzenethiol. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Methylbenzenethiol | Methyl group instead of methoxy | Less polar than 2-amino-4-methoxybenzenethiol |
4-Nitrobenzenethiol | Nitro group instead of methoxy | Exhibits strong electron-withdrawing effects |
4-Chlorobenzenethiol | Chlorine substituent | Higher reactivity due to electronegative chlorine |
4-Fluorobenzenethiol | Fluorine substituent | Increased acidity compared to methoxy variant |
3-Methoxybenzenethiol | Methoxy group at meta position | Different steric hindrance affecting reactivity |
The presence of the methoxy group at the para position in 2-amino-4-methoxybenzenethiol imparts distinct electronic and steric properties that enhance its reactivity compared to analogs like 4-methylbenzenethiol and 4-nitrobenzenethiol. This unique positioning also contributes to its solubility in organic solvents, making it versatile for various applications .
Irritant